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Compound of Interest

Compound Name: Insulin Lispro

Cat. No.: B144963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for
Insulin Lispro, a rapid-acting human insulin analog. The document focuses on the core
pharmacokinetic (PK) and pharmacodynamic (PD) properties, safety, and efficacy data derived
from foundational clinical studies. It is intended to serve as a comprehensive resource for
researchers, scientists, and professionals involved in the development of insulin therapies and
diabetes management.

Core Pharmacokinetic and Pharmacodynamic
Profile

Insulin Lispro was developed through recombinant DNA technology by reversing the amino
acid sequence at positions 28 and 29 on the B-chain of human insulin, specifically proline and
lysine.[1] This modification prevents the molecule from forming hexamers, which are
aggregates that regular insulin tends to form.[1] The consequence of this structural change is a
more rapid absorption and onset of action following subcutaneous injection.[1]

Pharmacokinetic (PK) Data

Early-phase trials consistently demonstrated the rapid absorption and elimination profile of
Insulin Lispro compared to regular human insulin. Key pharmacokinetic parameters from
these studies are summarized below.
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Parameter

Insulin Lispro

Regular Human
Insulin

Key Findings

Time to Maximum

Concentration (Tmax)

~60 minutes[2][3]

Slower than Insulin

Lispro

Insulin Lispro exhibits
a significantly faster
time to peak

concentration.

Maximum

Concentration (Cmax)

Higher than Regular
Human Insulin

Lower than Insulin

Lispro

The peak plasma
concentration of
Insulin Lispro is
reached more rapidly

and is higher.

Area Under the Curve
(AUC)

Similar to Regular
Human Insulin on a

molar basis

Similar to Insulin
Lispro on a molar

basis

Demonstrates
equipotent glucose-
lowering effects on a

molar basis.

Onset of Action

10-15 minutes

30-45 minutes

Insulin Lispro has a
more rapid onset of

action.

Duration of Action

4-5 hours

Longer than Insulin

Lispro

Insulin Lispro has a
shorter duration of
action, mimicking a
more physiological
postprandial insulin

spike.

Pharmacodynamic (PD) Data

Pharmacodynamic assessments in early-phase trials, primarily utilizing the euglycemic clamp

technique, confirmed the rapid glucose-lowering effect of Insulin Lispro.
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L Regular Human o
Parameter Insulin Lispro | I Key Findings
nsulin

Reflects a more rapid

Peak Glucose Infusion  Achieved earlier and Achieved later and is
o and potent glucose-
Rate (GIRmax) is higher lower _
lowering effect.
Correlates with the
Time to GIRmax Shorter Longer faster Tmax observed
in PK studies.
Indicates comparable
Total Glucose Infused Similar Similar overall glucose

disposal.

Ultra-Rapid Lispro (URLIi): An Evolution in Rapid-
Acting Insulin

Further development led to Ultra-Rapid Lispro (URLI), a novel formulation designed to
accelerate the absorption of insulin lispro even further. Early-phase studies comparing URLi
to Insulin Lispro (Humalog®) have shown significant improvements in the speed of action.

Comparative Pharmacokinetic Data: URLi vs. Humalog®
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Parameter

Ultra-Rapid Lispro
(URLIi)

Humalog® (Insulin Lo
. Key Findings
Lispro)

Time to Early Half-
Maximal Drug

Concentration

Reduced by 37% in
T1D patients and
22.6% in T2D patients

URLIi demonstrates
- significantly faster

initial absorption.

Insulin Exposure (first

30 mins post-dose)

2.2-fold increase

Greater early insulin
availability with URLI.

Onset of Appearance

in Serum

5 minutes faster in
T2D patients

URLI is detectable in
- the bloodstream more

quickly.

Duration of Exposure

51 minutes shorter in
T2D patients

URLi has a shorter
residence time,

- potentially reducing
the risk of late

hypoglycemia.

Comparative Pharmacodynamic Data:

URLI vs.

Humalog®
Ultra-Rapid Lispro Humalog® (Insulin Lo
Parameter . . Key Findings
(URLi) Lispro)
) Reduced by 40-44% URLI provides
Postprandial Glucose ) ) ]
) in T1D patients and superior control of
Excursion (over 5 ) -
29-105% in T2D after-meal blood sugar
hours) ] )
patients spikes.
) ] The glucose-lowering
) ) 13 minutes faster in ) )
Onset of Insulin Action ] - effect of URLI begins
T2D patients )
more rapidly.
) ) ) A more pronounced
Early Insulin Action 4.2-fold greater in T2D L
] ) ) - initial impact on
(first 30 mins) patients i
glucose metabolism.
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Experimental Protocols

The foundational early-phase clinical trials for Insulin Lispro and its subsequent formulations
relied on standardized and rigorous methodologies to assess its pharmacokinetic and
pharmacodynamic properties.

Euglycemic Clamp Study

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity
and the pharmacodynamics of insulin preparations.

Objective: To evaluate the glucose-lowering effect of an insulin product over time by
maintaining a constant blood glucose level through a variable glucose infusion.

Methodology:

Insulin Infusion: A primed-continuous intravenous infusion of insulin is administered to
achieve and maintain a specific hyperinsulinemic state.

e Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10
minutes).

¢ Glucose Infusion: A variable infusion of glucose (typically 20% dextrose) is adjusted to
maintain the blood glucose concentration at a predetermined euglycemic level (e.g., 100
mg/dL).

o Steady State: When a steady state is reached, the glucose infusion rate (GIR) is equal to the
rate of glucose uptake by the body's tissues, serving as a direct measure of insulin action.

o Data Collection: The GIR is recorded over the duration of the clamp (typically 8-10 hours) to
generate a pharmacodynamic profile, including GIRmax and time to GIRmax.

Mixed-Meal Tolerance Test (MMTT)

The MMTT is utilized to assess the ability of an insulin formulation to control postprandial
glucose excursions in a more real-world setting.
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Objective: To evaluate the glycemic response to a standardized meal following the
administration of an insulin product.

Methodology:
o Fasting: Participants fast overnight prior to the test.

 Insulin Administration: The investigational insulin product is administered at a specified time
relative to the meal (e.g., 15 minutes before, immediately before, or 15 minutes after).

o Standardized Meal: Participants consume a standardized liquid or solid meal with a known
composition of carbohydrates, proteins, and fats.

e Blood Sampling: Blood samples are collected at frequent intervals before and for several
hours after the meal to measure glucose and insulin concentrations.

o Data Analysis: The primary endpoint is typically the postprandial glucose excursion,
calculated as the area under the glucose concentration-time curve above the fasting
baseline.

Immunogenicity Assessment

The potential for an insulin analog to elicit an immune response is a critical safety
consideration.

Objective: To evaluate the incidence and titer of anti-insulin antibodies following exposure to
the insulin analog.

Methodology:

» Baseline Sampling: Blood samples are collected before the first administration of the
investigational product to determine pre-existing antibody status.

¢ Follow-up Sampling: Samples are collected at multiple time points throughout and after the
treatment period (e.g., at 26 weeks).

o Antibody Assay: A validated immunoassay, such as a radioimmunoassay (RIA) or an
enzyme-linked immunosorbent assay (ELISA), is used to detect and quantify the presence of
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anti-insulin antibodies.

o Data Analysis: The primary outcome is the incidence of treatment-emergent anti-drug
antibodies in patients who were antibody-negative at baseline, and any significant increase
in antibody titers in those who were already positive.

Signaling Pathways and Experimental Workflows
Insulin Lispro Signaling Pathway

Insulin Lispro, like endogenous insulin, exerts its effects by binding to the insulin receptor (IR),
a transmembrane protein. This binding initiates a cascade of intracellular signaling events.
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- Glycogen Synthesis | Promotes
- Protein Synthesis [
- Lipogenesis

rorylation &

Al
Insulin Receptor (IR) Phosphorylates IRS

Insulin Receptor
Substrates (IRS)

PI3 Kinase Akt/PKB Stimulates

GLUT4 Vesicles

Translocates to

GLUT4 Translocation Cell Membrane

Glucose Uptake

Click to download full resolution via product page

Caption: Insulin Lispro signaling pathway leading to glucose uptake and metabolic effects.
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Euglycemic Clamp Experimental Workflow

The workflow for a typical euglycemic clamp study involves several interconnected processes
to maintain euglycemia while measuring insulin action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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